1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride
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Overview
Description
1-[1-(4-Methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring substituted with a 4-methylphenyl group and an imidazole moiety, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
The synthesis of 1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Ring opening of aziridines: Aziridines undergo ring-opening reactions with N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Parallel solid-phase synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.
Photocatalytic synthesis: Utilizing light to catalyze the formation of piperazine derivatives.
Chemical Reactions Analysis
1-[1-(4-Methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include mild to moderate temperatures, solvents like ethanol or dichloromethane, and catalysts such as palladium or nickel . Major products formed from these reactions include various substituted piperazine and imidazole derivatives .
Scientific Research Applications
1-[1-(4-Methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[1-(4-Methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-Benzylpiperazine (BZP): A central nervous system stimulant with similar structural features but different pharmacological effects.
1-(3-Chlorophenyl)piperazine (mCPP): Another phenylpiperazine derivative with distinct biological activities.
1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP): Known for its psychoactive effects, often used in combination with BZP.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-methylphenyl group and an imidazole moiety. Its molecular formula is C11H16Cl2N4, and it exists as a dihydrochloride salt, which enhances its solubility in aqueous environments.
Antimicrobial Properties
Research indicates that derivatives of piperazine compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar imidazole-based compounds can inhibit the growth of various pathogens, suggesting that this compound may possess comparable effects .
Table 1: Antimicrobial Activity of Related Compounds
Neuroprotective Effects
Recent studies suggest that imidazole and piperazine derivatives can enhance neuroprotection and promote neurite outgrowth in neuronal cells. Specifically, compounds activating TRPC channels have been identified as neurotrophic agents, indicating that this compound may share similar neuroprotective properties .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The imidazole ring may interact with enzymes involved in microbial metabolism, leading to inhibition of growth.
- Ion Channel Modulation : As evidenced by related studies, the compound may modulate TRPC channels, impacting calcium signaling pathways crucial for neuronal health.
Study on Antimicrobial Efficacy
A study conducted on various piperazine derivatives demonstrated their effectiveness against resistant strains of bacteria. The results indicated that modifications to the piperazine structure could enhance antimicrobial potency while reducing cytotoxicity to human cells.
Neuroprotection in Animal Models
In vivo experiments using rodent models have shown that administration of piperazine derivatives leads to improved cognitive function and reduced neuronal death following induced oxidative stress. This suggests potential therapeutic applications for neurodegenerative diseases.
Properties
Molecular Formula |
C14H20Cl2N4 |
---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)imidazol-2-yl]piperazine;dihydrochloride |
InChI |
InChI=1S/C14H18N4.2ClH/c1-12-2-4-13(5-3-12)18-11-8-16-14(18)17-9-6-15-7-10-17;;/h2-5,8,11,15H,6-7,9-10H2,1H3;2*1H |
InChI Key |
HXXONBIZNXKZEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCNCC3.Cl.Cl |
Origin of Product |
United States |
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